molecular formula C7H6Br2ClNO B180430 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide CAS No. 145905-09-5

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide

Cat. No.: B180430
CAS No.: 145905-09-5
M. Wt: 315.39 g/mol
InChI Key: LKMXQTDXFUVXFM-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is a chemical compound with the molecular formula C7H6Br2ClNO. It is a brominated ethanone derivative with a chloropyridinyl group. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: It can be oxidized to form the corresponding carboxylic acid or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Substituted ethanone derivatives.

    Reduction Reactions: Alcohol or amine derivatives.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone
  • 2-Bromo-1-(5-methylpyridin-2-yl)ethanone
  • 2-Bromo-1-(5-nitropyridin-2-yl)ethanone

Uniqueness

2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. The chloropyridinyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-bromo-1-(5-chloropyridin-2-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO.BrH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMXQTDXFUVXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601474
Record name 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145905-09-5
Record name 2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(5-chloropyridin-2-yl)ethan-1-one hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 10 g of 2-acetyl-5-chloropyridine in 150 ml of 48% aqueous hydrobromic acid are added 4 ml of bromine dissolved in 40 ml of hydrobromic acid, with stirring, drop by drop, at 80°. The mixture is stirred for additionally 3 hours at 80°. Afterwards the solution is evaporated in vacuo. The residue is triturated with acetone, filtered by suction, washed with acetone and dried in vacuo to yield yellow crystals of the compound, which is used for the next step without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

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